![molecular formula C12H9N5O2S B2437732 N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pyrazine-2-carboxamide CAS No. 1797076-40-4](/img/structure/B2437732.png)
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pyrazine-2-carboxamide
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . This process usually occurs in a MOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The reactions of 1,2,4-oxadiazoles often involve annulation reactions, followed by desulfurization/intramolecular rearrangement .Scientific Research Applications
Antimycobacterial Activity
Research has highlighted the synthesis of pyrazine derivatives with substituted isosteres, including oxadiazole rings, for antimycobacterial activity. These compounds exhibit a range of activities against Mycobacterium tuberculosis, with some showing potency up to 16 times that of pyrazinamide. This suggests their potential as candidates for tuberculosis treatment or as scaffolds for developing new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).
Anticancer Activity
The cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been investigated, revealing their potential in vitro activity against Ehrlich Ascites Carcinoma (EAC) cells. This opens up avenues for these compounds to be explored further for their anticancer properties, possibly leading to the development of new therapeutic agents (Hassan, Hafez, & Osman, 2014).
Tuberculostatic Activity
The synthesis of pyrazine derivatives has also been explored for their tuberculostatic activity, with compounds exhibiting low activity in vitro. While the activity levels were modest, these findings contribute to the broader search for new treatments against tuberculosis (Gobis, Foks, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2006).
Antibacterial and Antifungal Activity
Novel compounds have been synthesized and tested for their antibacterial and antifungal activities, demonstrating effectiveness against various strains such as Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli, Candida albicans, and Aspergillus niger. These findings suggest their potential use in developing new antimicrobial agents (Senthilkumar, Umarani, & Satheesh, 2021).
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with their targets in various ways . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to affect various biochemical pathways . For example, they have shown to have effects on the pathways related to nematocidal, anti-fungal, and antibacterial activities .
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . For instance, they have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Action Environment
The environmental conditions can significantly impact the effectiveness of 1,2,4-oxadiazole derivatives .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .
properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c1-7-15-12(19-17-7)10-8(2-5-20-10)16-11(18)9-6-13-3-4-14-9/h2-6H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMDCDKUCFCDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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